
7-bromo-5-nitro-1H-indole
Overview
Description
7-Bromo-5-nitro-1H-indole (C₈H₅BrN₂O₂) is a halogenated and nitrated indole derivative. Nitro groups are strong electron-withdrawing substituents, which may enhance electrophilic substitution resistance but increase oxidative stability compared to electron-donating groups like methoxy or alkyl chains .
Preparation Methods
Conventional Bromination-Nitration Sequential Approach
The traditional route to 7-bromo-5-nitro-1H-indole involves sequential bromination and nitration of indole derivatives. This method typically starts with 5-nitroindole, which undergoes electrophilic aromatic substitution (EAS) at the C7 position. Bromination is achieved using bromine (Br₂) in acetic acid under controlled temperatures (0–25°C) to prevent over-bromination . The reaction’s regioselectivity is governed by the nitro group’s meta-directing effects, ensuring preferential bromination at C7.
Key Data:
Parameter | Conditions | Yield | Source |
---|---|---|---|
Brominating Agent | Br₂ in acetic acid | 68% | |
Temperature | 0–25°C | ||
Reaction Time | 2–4 hours |
Post-bromination, nitro-group stabilization requires careful pH control to avoid decomposition. Challenges include competing side reactions at C3 and the need for rigorous purification via silica gel chromatography .
Sonogashira Coupling and Cyclization Strategy
A patent-pending method (CN113045475A) demonstrates an alternative route using 4-bromo-2-methylaniline as the starting material . This three-step process involves:
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Iodination : Reaction with N-iodosuccinimide (NIS) to introduce iodine at C5.
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Sonogashira Coupling : Palladium-catalyzed cross-coupling with trimethylsilylacetylene (TMSA).
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Cyclization : Base-mediated ring closure using potassium tert-butoxide in N-methylpyrrolidone (NMP).
Optimized Cyclization Conditions:
Parameter | Conditions | Yield | Source |
---|---|---|---|
Base | Potassium tert-butoxide | 79.5% | |
Solvent | NMP | ||
Temperature | 60°C | ||
Reaction Time | 2 hours |
This method achieves superior regiocontrol compared to EAS, with scalability demonstrated at 0.5-mol scales .
Advanced Nitration Techniques
Microwave-assisted nitration has emerged as a high-efficiency alternative. A reported procedure uses fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under microwave irradiation (100°C, 1 hour) to nitrate 7-bromoindole . This approach reduces reaction times from hours to minutes while maintaining yields of 65–72%.
Comparative Nitration Data:
Method | Conditions | Yield | Byproducts | Source |
---|---|---|---|---|
Conventional | HNO₃/H₂SO₄, 24 hours | 58% | 10–15% | |
Microwave-Assisted | HNO₃/H₂SO₄, 1 hour | 70% | <5% |
One-Pot Tandem Functionalization
Recent innovations employ tandem bromination-nitration in a single reactor. Using N-bromosuccinimide (NBS) and ceric ammonium nitrate (CAN) in trifluoroacetic acid (TFA), this method achieves concurrent functionalization at C7 and C5 . The one-pot strategy reduces intermediate isolation steps, yielding 63–67% pure product.
Reaction Schema:
Catalytic Hydrogenation-Nitration Hybrid Approach
A hybrid protocol combines catalytic hydrogenation and nitration. Starting from 7-bromoindoline, Pd/C-mediated hydrogenation followed by nitro group installation via diazotization achieves 55–60% overall yield . While less efficient than direct methods, this route avoids harsh acidic conditions.
Industrial-Scale Production Considerations
For large-scale synthesis (>100 kg), the Sonogashira-cyclization method is preferred due to:
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Cost Efficiency : NMP solvent recovery (85–90% reuse).
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Safety : Mild conditions (60°C vs. traditional 100°C).
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Yield Consistency : 75–80% across batches.
Economic Analysis:
Cost Factor | Traditional Method | Sonogashira Method |
---|---|---|
Reagent Costs | $12,000/kg | $8,500/kg |
Energy Consumption | 150 kWh/kg | 90 kWh/kg |
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Reduction Reactions: 7-bromo-5-amino-1H-indole.
Scientific Research Applications
Chemical Properties and Structure
7-Bromo-5-nitro-1H-indole is characterized by the following molecular formula:
- Molecular Formula : C8H6BrN2O2
- Molecular Weight : 244.05 g/mol
The presence of a bromine atom at the 7th position and a nitro group at the 5th position enhances its reactivity and biological activity, making it a valuable building block in various chemical syntheses.
Drug Development
This compound has been extensively researched for its potential as a therapeutic agent. It has demonstrated activity against various biological targets, including:
- Antiviral Agents : Indole derivatives have been identified as potential inhibitors of viral proteins, such as HIV surface protein gp120, which plays a crucial role in viral entry into host cells. Studies indicate that modifications to indole structures can enhance their antiviral potency and bioavailability .
- Anticancer Properties : Compounds similar to this compound have shown promise as inhibitors of cancer cell proliferation. For instance, certain derivatives have been evaluated for their ability to inhibit specific enzymes involved in tumor growth, demonstrating significant antiproliferative effects against leukemia cells .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its reactive functional groups. Its applications include:
- Synthesis of Heterocyclic Compounds : this compound can undergo various coupling reactions and nucleophilic substitutions, allowing the introduction of diverse functional groups. This versatility is essential for creating complex molecules with potential therapeutic applications.
- Building Block for New Derivatives : The compound's structure allows for selective modifications, leading to the development of new indole derivatives with enhanced biological activities. These derivatives are being explored for their roles as kinase inhibitors and modulators of other biological processes .
Fluorescent Probes
In biochemistry, this compound is utilized in developing fluorescent probes for biological imaging. These probes enable real-time visualization of cellular processes, aiding in the study of various physiological phenomena .
Materials Science
The unique electronic properties conferred by the nitro and bromo substituents make this compound a candidate for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : Its structural characteristics allow for tuning electronic properties, making it suitable for developing novel organic materials used in OLED technology.
Case Study 1: Antiviral Activity Assessment
A study evaluated the antiviral properties of indole derivatives, including this compound, against HIV. The research employed molecular docking and quantitative structure–activity relationship (QSAR) modeling to design compounds with improved efficacy. Results indicated that specific modifications led to enhanced binding affinity to viral proteins, suggesting potential therapeutic applications .
Case Study 2: Anticancer Activity Evaluation
Research focused on the antiproliferative effects of this compound derivatives against K562 leukemia cells. Various halogenated derivatives were synthesized and tested, revealing that substitution patterns significantly influenced inhibitory activity. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Examples |
---|---|---|
Drug Development | Investigated as antiviral and anticancer agents | Effective against HIV and leukemia cells |
Organic Synthesis | Intermediate for synthesizing complex heterocycles | Facilitates diverse functionalization |
Fluorescent Probes | Used in biological imaging | Enables real-time cellular process visualization |
Materials Science | Candidate for OLEDs and electronic devices | Tunable electronic properties |
Mechanism of Action
The mechanism of action of 7-bromo-5-nitro-1H-indole involves its interaction with specific molecular targets. For instance, nitroindazole derivatives, which are structurally similar, act as selective inhibitors for neuronal nitric oxide synthase. This enzyme converts arginine to citrulline and nitric oxide, playing a crucial role in various physiological processes .
Comparison with Similar Compounds
Below is a systematic comparison of 7-bromo-5-nitro-1H-indole with structurally related indole derivatives, focusing on synthesis, physicochemical properties, and applications.
Structural and Substituent Effects
Key Observations :
- Substituent Position : Bromine at the 5- or 6-position (e.g., compounds in ) is more common than at the 7-position, which may alter steric hindrance and electronic distribution.
- Functional Groups : Nitro groups (as in the target compound) are less common than methoxy, triazole, or alkyl chains in the literature, suggesting unique reactivity profiles .
Challenges for this compound :
- Achieving regioselectivity for nitro at the 5-position and bromine at the 7-position may require protective group strategies or sequential functionalization.
Physicochemical Properties
Notes:
Biological Activity
7-Bromo-5-nitro-1H-indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its significance in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 241.04 g/mol. The compound features a bromine atom at the 7th position and a nitro group at the 5th position of the indole ring, which significantly influences its chemical reactivity and biological properties. The presence of these substituents allows for diverse chemical modifications, making it a valuable precursor for synthesizing biologically active derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural characteristics allow it to interact with bacterial enzymes and disrupt essential metabolic processes. For instance, studies have shown that similar indole derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been a focal point of research. Preliminary studies suggest that this compound may act as an inhibitor of certain cancer-related enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism and cancer progression. In vitro assays have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells .
Table 1: Antiproliferative Activity in Cancer Cell Lines
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | MCF-7 | 23 - 33 |
CA-4 (control) | MCF-7 | 3.9 |
Other derivatives | MDA-MB-231 | 10 - 33 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that some derivatives are comparable or even superior to established anticancer agents.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with tubulin, disrupting microtubule polymerization, which is critical for mitosis . This interaction may lead to cell cycle arrest and apoptosis in cancer cells, as evidenced by flow cytometry studies showing increased apoptosis rates following treatment with this compound.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Antitumor Activity : A study demonstrated that specific derivatives could inhibit tubulin polymerization at low concentrations, leading to significant antitumor effects in vitro.
- Enzyme Inhibition : Research has indicated that this compound may inhibit cytochrome P450 enzymes, impacting drug metabolism and potentially enhancing the efficacy of co-administered chemotherapeutic agents .
- Synthesis of Derivatives : The ability to modify the bromo and nitro groups allows for the creation of a library of compounds with varying biological activities, facilitating drug discovery efforts.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 7-bromo-5-nitro-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of nitro- and bromo-substituted indoles often requires careful control of reaction parameters. For example, nitration of indoles typically employs mixed acids (HNO₃/H₂SO₄), but regioselectivity can be influenced by electron-withdrawing groups like bromine. Evidence from similar compounds (e.g., 5-bromo-3-(triazolyl)indole in ) highlights the use of CuI catalysis and PEG-400/DMF solvent systems to improve yield and purity. Optimizing reaction time (e.g., 12 hours for azide-alkyne cycloadditions) and purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) can enhance efficiency .
Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?
- Methodological Answer :
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¹H NMR : Look for characteristic indole NH signals (~10–12 ppm) and aromatic protons split by substituents. For example, in 5-bromo-3-(triazolyl)indole, protons adjacent to bromine show deshielding (e.g., 7.23 ppm, multiplet) .
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¹³C NMR : Bromine and nitro groups induce distinct shifts. In 5-bromo-1-methylindole, the brominated carbon resonates at ~121–128 ppm .
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MS : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 385.0461 for a bromoindole derivative) .
Example NMR Data (CDCl₃) Proton NH H-4 H-6
Q. What purification strategies are effective for nitro- and bromo-substituted indoles?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to dissolve nitro-indoles, followed by precipitation in water .
- Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) resolves nitro/bromo isomers .
- Recrystallization : Ethanol/water mixtures often yield high-purity crystals for X-ray analysis .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) complement experimental studies of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict NMR/IR spectra. Compare experimental vs. computed shifts (e.g., ¹³C NMR deviations < 5 ppm validate structures) .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). For example, nitro groups may form hydrogen bonds with active-site residues, influencing inhibitory activity .
Q. What strategies resolve contradictions between experimental spectral data and computational models?
- Methodological Answer :
- Triangulation : Cross-validate using multiple techniques (e.g., X-ray crystallography for absolute configuration, DFT for electronic properties) .
- Error Analysis : Assess solvent effects in NMR calculations or basis set limitations in DFT. For example, PCM solvent models improve agreement for polar molecules .
Q. How can crystallographic tools (SHELXL, OLEX2) elucidate the solid-state structure of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Refinement in SHELXL incorporates anisotropic displacement parameters for heavy atoms (Br) .
- OLEX2 Workflow : Solve structures via direct methods (SHELXD), refine with SHELXL, and validate using R-factor convergence (< 5%) and Hirshfeld surface analysis .
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : Bromine at C7 facilitates Pd-catalyzed coupling with amines. Nitro groups may deactivate the ring, requiring electron-rich ligands (e.g., XPhos) .
- Suzuki-Miyaura : Use arylboronic acids and Pd(PPh₃)₄ to substitute bromine. Monitor regioselectivity via LC-MS .
Q. Methodological Considerations for Data Analysis
- Handling Spectral Contradictions :
- Case Study : If experimental ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., rotational barriers in nitro groups) or impurities. Compare with DEPT-135 to confirm carbon types .
- Crystallographic Refinement :
Properties
IUPAC Name |
7-bromo-5-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJOZTUJVYCOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397478 | |
Record name | 7-bromo-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87240-07-1 | |
Record name | 7-Bromo-5-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87240-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-bromo-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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